molecular formula C16H15FN6OS B607441 Fezolinetant CAS No. 1629229-37-3

Fezolinetant

货号 B607441
CAS 编号: 1629229-37-3
分子量: 358.3954
InChI 键: PPSNFPASKFYPMN-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fezolinetant, sold under the brand name Veozah among others, is a medication used for the treatment of hot flashes (vasomotor symptoms) due to menopause . It is a small-molecule, orally active, selective neurokinin-3 (NK 3) receptor antagonist . It is developed by Astellas Pharma which acquired it from Ogeda (formerly Euroscreen) in April 2017 .


Molecular Structure Analysis

Fezolinetant has the chemical formula C16H15FN6OS and a molar mass of 358.40 g·mol −1 . Its IUPAC name is (4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone .


Chemical Reactions Analysis

Fezolinetant functions by inhibiting neuronal impulses originating from the hypothalamic thermoregulatory center . This action is believed to alleviate vasomotor symptoms associated with menopause .


Physical And Chemical Properties Analysis

Fezolinetant has a molecular weight of 394.853 and its elemental analysis is C, 48.67; H, 4.08; Cl, 8.98; F, 4.81; N, 21.28; O, 4.05; S, 8.12 .

科学研究应用

  1. 治療更年期潮熱症狀的功效:Fezolinetant顯示出在減少更年期潮熱症狀的頻率和嚴重程度方面的有效性,觀察到在生活質量測量和減少潮熱症狀對日常生活干擾方面有顯著改善(Santoro et al., 2020)

  2. 劑量範圍研究和患者報告的結果:一項2b期研究顯示,Fezolinetant的各種劑量方案在減少中度/嚴重潮熱症狀的頻率和嚴重程度方面是有效的,反應率良好,患者報告的結果有所改善(Fraser et al., 2020)

  3. 安全性和耐受性:Fezolinetant在臨床試驗中耐受性良好,治療相關的不良事件主要是輕度/中度的。一項為期52周的安全性研究確認了Fezolinetant的耐受性和子宮內膜的安全性,支持其持續發展(Neal-Perry et al., 2023)

  4. 在多囊卵巢綜合症(PCOS)中的應用:Fezolinetant在減少多囊卵巢綜合症患者的高雄激素血症和改變黃體生成素-促卵泡生成素比率方面表現出有效性,突顯了其在更年期症狀治療之外的潛力(Fraser et al., 2021)

  5. 動物模型中的預臨床效果:對去卵巢大鼠的研究表明,Fezolinetant通過抑制視丘前核中的神經活動減少了類似潮熱症狀,這為其在臨床應用中治療與更年期相關的潮熱症狀提供了支持(Tahara et al., 2021)

安全和危害

The main safety concern with Fezolinetant is its effect on liver function. It is contraindicated in people with cirrhosis, severe renal impairment, or end-stage renal disease . Fezolinetant may cause early transient liver function test elevations greater than three times the upper limit of normal in about 2% of patients; these elevations resolve with discontinuation . It is unknown whether these liver function test elevations are clinically important .

属性

IUPAC Name

(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSNFPASKFYPMN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601103615
Record name Fezolinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fezolinetant

CAS RN

1629229-37-3
Record name [(8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl](4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629229-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fezolinetant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629229373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fezolinetant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fezolinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEZOLINETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNE45KXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
535
Citations
S Lederman, FD Ottery, A Cano, N Santoro, M Shapiro… - The lancet, 2023 - thelancet.com
… assigned to fezolinetant 45 mg received fezolinetant 30 mg … in the fezolinetant 30 mg group and 174 in the fezolinetant 45 … in the fezolinetant 30 mg group, and 13 in the fezolinetant 45 …
Number of citations: 46 www.thelancet.com
H Depypere, C Lademacher, E Siddiqui… - Expert Opinion on …, 2021 - Taylor & Francis
… Areas covered: This narrative review summarizes the dataset accrued for fezolinetant, a neurokinin-3 … Fezolinetant is the most advanced NK3R antagonist in terms of stage of clinical …
Number of citations: 25 www.tandfonline.com
H Depypere, D Timmerman, G Donders… - The Journal of …, 2019 - academic.oup.com
… and safety profile of fezolinetant from the first … fezolinetant on the severity and frequency of VMSs in menopausal women. Secondary objectives were to evaluate the effect of fezolinetant …
Number of citations: 93 academic.oup.com
KA Johnson, N Martin, RE Nappi… - The Journal of …, 2023 - academic.oup.com
… We aimed to assess efficacy/safety of fezolinetant for treatment of moderate to severe VMS … , fezolinetant 30 mg, or fezolinetant 45 mg. Completers were rerandomized to fezolinetant 30/…
Number of citations: 40 academic.oup.com
P Beninger - Clinical Therapeutics, 2023 - clinicaltherapeutics.com
… for fezolinetant have included a warning on elevated hepatic aminotransferase, or liver … fezolinetant, patients should have bloodwork done to test for liver damage. While on fezolinetant, …
Number of citations: 1 www.clinicaltherapeutics.com
N Santoro, A Waldbaum, S Lederman… - … (New York, NY), 2020 - ncbi.nlm.nih.gov
Objective: In the primary analysis of the phase 2b VESTA study, oral fezolinetant reduced frequency and severity of menopausal vasomotor symptoms (VMS) compared with placebo. …
Number of citations: 33 www.ncbi.nlm.nih.gov
GL Fraser, S Lederman, A Waldbaum… - … (New York, NY), 2020 - ncbi.nlm.nih.gov
Objective: Menopausal vasomotor symptoms (VMS) may result from altered thermoregulatory control in brain regions innervated by neurokinin 3 receptor-expressing neurons. This …
Number of citations: 90 www.ncbi.nlm.nih.gov
S Lederman, M Shapiro, P Stute, M Lee… - Obstetrics & …, 2022 - journals.lww.com
… /day) to oncedaily placebo, fezolinetant 30 mg, or fezolinetant 45 mg. Co-primary efficacy … n5175, fezolinetant 30 mg n5173, fezolinetant 45 mg n5174). Both fezolinetant doses were …
Number of citations: 7 journals.lww.com
G Neal-Perry, A Cano, S Lederman… - Obstetrics and …, 2023 - ncbi.nlm.nih.gov
… fezolinetant 30 mg (0/210) group. Endometrial malignancy occurred in 1 of 210 in the fezolinetant … placebo, 8 of 590 fezolinetant 30 mg, and 12 of 589 fezolinetant 45 mg participants; no …
Number of citations: 27 www.ncbi.nlm.nih.gov
GL Fraser, B Obermayer-Pietsch… - The Journal of …, 2021 - academic.oup.com
… Fezolinetant is now in phase 3 development for treatment of … effects of fezolinetant on the biochemical features of PCOS. … schedule to receive fezolinetant 60 mg, fezolinetant 180 mg, or …
Number of citations: 31 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。